molecular formula C9H17NO2 B1288057 4-Pyrrolidin-1-yl-pentanoic acid CAS No. 889940-05-0

4-Pyrrolidin-1-yl-pentanoic acid

Cat. No. B1288057
M. Wt: 171.24 g/mol
InChI Key: OBVUMCJLQKMUKG-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-yl-pentanoic acid is a compound that can be associated with a class of substances that interact with neurotransmitter reuptake mechanisms, particularly those involving dopamine and norepinephrine. Although the specific compound is not directly mentioned in the provided papers, the related structures and their biological activities suggest a potential for pharmacological applications, especially in the context of substance abuse treatment .

Synthesis Analysis

The synthesis of compounds related to 4-pyrrolidin-1-yl-pentanoic acid involves the formation of 2-aminopentanophenones, which have shown selective inhibition of dopamine and norepinephrine transporters. The synthesis process is designed to yield compounds with minimal effect on serotonin trafficking and no significant affinity for various monoamine receptors . Additionally, the synthesis of related pyrrolidine compounds has been achieved through reactions involving pyrrole nuclei, which could be a starting point for synthesizing the 4-pyrrolidin-1-yl-pentanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-pyrrolidin-1-yl-pentanoic acid has been studied using X-ray structural analysis. For instance, pyridine betaines have been synthesized and their structure analyzed, revealing insights into the molecular configuration that could be relevant for understanding the structure of 4-pyrrolidin-1-yl-pentanoic acid . Moreover, DFT calculations have been employed to study tautomeric preferences in related compounds, which could inform the stability and reactivity of the pyrrolidin-1-yl moiety in 4-pyrrolidin-1-yl-pentanoic acid .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For example, the reaction of propynoic acid with 4-(1-pyrrolidino)-pyridine has been shown to produce a cocrystal that does not polymerize upon exposure to gamma rays but undergoes a solid-state reaction upon heating to yield a mixture of pyridinium-l-acrylate isomers . This suggests that the pyrrolidin-1-yl group can participate in reactions leading to the formation of stable products under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-pyrrolidin-1-yl-pentanoic acid are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The selective inhibition of monoamine transporters indicates that these compounds can cross biological membranes and interact with specific protein targets . The solid-state reactivity and the formation of cocrystals imply that the compound may have distinct solid-state properties, such as crystallinity and stability, which are important for its potential pharmaceutical applications .

Scientific Research Applications

Corrosion Inhibition

Derivatives similar to 4-Pyrrolidin-1-yl-pentanoic acid have been investigated for their corrosion inhibitory effects. For example, Schiff’s base derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments. The effectiveness of these compounds is attributed to their adsorption and interaction with the metal surface, following the Langmuir adsorption isotherm. Such derivatives act as mixed-type inhibitors, with their efficacy linked to quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy and the energy gap (ΔE_gap) (Mrani et al., 2021).

Synthesis and Derivatization

Research on novel hydrochloride salts of cathinones, which share structural similarities with 4-Pyrrolidin-1-yl-pentanoic acid, has provided insights into the synthesis and derivatization of these compounds. Spectroscopic methods such as GC-MS, IR, NMR, and single-crystal X-ray diffraction have been employed to examine their properties. The study also explores thionation and amination reactions as means for identifying selected cathinones (Nycz et al., 2016).

Neurotransmitter Reuptake Inhibition

Another area of application is in the modulation of neurotransmitter reuptake, particularly for substances like dopamine, serotonin, and norepinephrine. Certain pyrrolidin-1-yl-pentan-1-one analogues, including those structurally related to 4-Pyrrolidin-1-yl-pentanoic acid, have been synthesized and evaluated for their potential as reuptake inhibitors. These compounds have shown selectivity in inhibiting dopamine and norepinephrine transporters without significant affinity for serotonin transporters or certain receptors, suggesting potential applications in treating cocaine abuse (Meltzer et al., 2006).

Antiviral Activity

Compounds exhibiting structural features akin to 4-Pyrrolidin-1-yl-pentanoic acid have also been explored for their antiviral properties. For instance, a novel inhibitor of human rhinovirus 3C protease demonstrated potent antiviral activity across various serotypes and related picornaviruses. This compound's mode of action, as evidenced by its ability to inhibit viral polyprotein processing, underscores the therapeutic potential of similar compounds in managing viral infections (Patick et al., 2005).

Future Directions

Pyrrolidine derivatives, including 4-Pyrrolidin-1-yl-pentanoic acid, have potential for further exploration due to their diverse biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUMCJLQKMUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-yl-pentanoic acid

Synthesis routes and methods

Procedure details

To a suspension of 4-pyrrolidin-l-yl-pentanoic acid methyl ester (2.0 g, 10.0 mmol) in water (20 mL), NaOH (0.8 g, 20.0 mmol, 2.0 eq) was added and the mixture was heated at reflux for 10 hours. The reaction was then allowed to cool to room temperature, the pH was adjusted to 3 with HCl 37% and the mixture was concentrated under reduced pressure. The residue was treated with EtOH, the sodium chloride precipitated was filtered off and the solvent was evaporated under reduced pressure, affording 1.7 g of the title compound as white solid (99% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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